molecular formula C27H25FN2O5 B2451137 Ethyl 4-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate CAS No. 850905-98-5

Ethyl 4-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate

Cat. No. B2451137
CAS RN: 850905-98-5
M. Wt: 476.504
InChI Key: ZTKZZONYVXRMFY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ester group (benzoate), an amide group (acetamido), and an ether group (oxy). It also contains a tetrahydroisoquinoline moiety, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroisoquinoline moiety suggests that the compound may have interesting stereochemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the ester group could undergo hydrolysis, the amide group could participate in condensation reactions, and the ether group could be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Quinazolinones

    The synthesis and characterization of new quinazolinones with potential antimicrobial agents have been explored. These compounds have shown promising antibacterial and antifungal activities against various strains, suggesting their utility in developing antimicrobial agents (Desai et al., 2007).

  • Molecular Docking Study

    A detailed FT-IR, FT-Raman, and molecular docking study of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate was conducted. This study provides insights into the stability of the molecule, molecular electrostatic potential, nonlinear optical properties, and inhibitory activity against pyrrole inhibitor, indicating its potential application in material science and drug design (El-Azab et al., 2016).

Biological Activities

  • Antimicrobial Activities

    Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate has been synthesized and evaluated for its antifungal and antimicrobial susceptibilities, showcasing the potential for developing new antimicrobial compounds (Kumar et al., 2016).

  • Cytotoxic Evaluation

    Novel hexahydroquinoline derivatives containing benzofuran moiety were synthesized and subjected to in vitro cytotoxic evaluation. These compounds demonstrated promising inhibitory effects against human hepatocellular carcinoma cell lines, suggesting their application in cancer research (El-Deen et al., 2016).

  • VEGFR-2 and EGFR Inhibitors

    A new quinazolinone-based derivative was synthesized and characterized, exhibiting potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This compound showed significant cytotoxic activity against various human cancer cell lines, highlighting its potential as an anti-cancer agent (Riadi et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would be related to how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures would need to be followed to ensure safety.

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

ethyl 4-[[2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O5/c1-2-34-27(33)19-8-12-21(13-9-19)29-25(31)17-35-24-5-3-4-23-22(24)14-15-30(26(23)32)16-18-6-10-20(28)11-7-18/h3-13H,2,14-17H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKZZONYVXRMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate

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